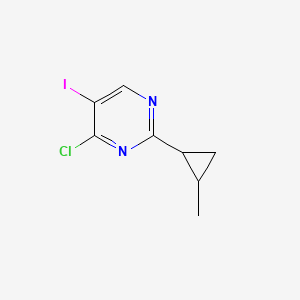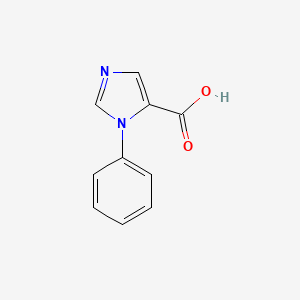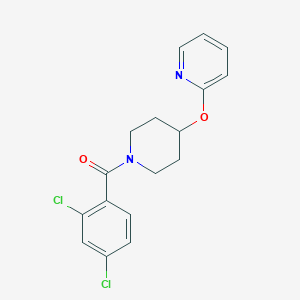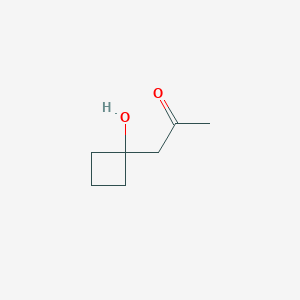
4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CIMP, and it is a pyrimidine derivative that has shown promising results in various scientific studies.
作用機序
The mechanism of action of CIMP is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, CIMP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA in cancer cells. By inhibiting this enzyme, CIMP can effectively halt the growth and division of cancer cells.
Biochemical and Physiological Effects:
CIMP has been shown to exhibit potent inhibitory effects on the activity of thymidylate synthase, which is essential for the synthesis of DNA in cancer cells. This inhibition can effectively halt the growth and division of cancer cells, leading to the death of these cells. Additionally, CIMP has been shown to exhibit low toxicity levels in vitro, making it a promising candidate for the development of novel anticancer drugs.
実験室実験の利点と制限
One of the primary advantages of using CIMP in lab experiments is its potent inhibitory effects on thymidylate synthase. This enzyme is essential for the growth and proliferation of cancer cells, making it a promising target for the development of novel anticancer drugs. Additionally, CIMP has been shown to exhibit low toxicity levels in vitro, making it a safe and effective candidate for use in lab experiments.
However, there are also some limitations associated with the use of CIMP in lab experiments. One of the primary limitations is the complex synthesis process required to produce CIMP, which can be time-consuming and expensive. Additionally, the mechanism of action of CIMP is not fully understood, which can make it difficult to design experiments that effectively test its efficacy.
将来の方向性
There are several future directions that could be explored in the study of CIMP. One potential direction is the development of novel anticancer drugs that are based on the structure of CIMP. By modifying the structure of CIMP, it may be possible to develop drugs that exhibit even greater inhibitory effects on thymidylate synthase, leading to more effective treatments for cancer.
Another potential future direction is the study of CIMP's effects on other enzymes and pathways that are involved in the growth and proliferation of cancer cells. By identifying other targets for CIMP, it may be possible to develop even more effective drugs for the treatment of cancer.
Finally, the potential applications of CIMP in other fields, such as agriculture and environmental science, could also be explored. CIMP has been shown to exhibit potent inhibitory effects on certain enzymes in plants and microorganisms, making it a promising candidate for the development of novel pesticides and antimicrobial agents.
合成法
The synthesis of CIMP is a complex process that involves multiple steps. One of the most common methods for synthesizing CIMP is through the reaction of 4,5-dichloro-2-iodopyrimidine with 2-methylcyclopropylamine. This reaction is carried out in the presence of a suitable solvent and a catalyst, which facilitates the formation of CIMP.
科学的研究の応用
CIMP has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One of the primary applications of CIMP is in the development of novel drugs for the treatment of various diseases. CIMP has been shown to exhibit potent inhibitory effects on certain enzymes that are involved in the development of cancer cells, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
4-chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2/c1-4-2-5(4)8-11-3-6(10)7(9)12-8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVANCYDKPUAELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC=C(C(=N2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1522743-11-8 |
Source


|
| Record name | 4-chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Acetyl(dodecyl)amino]propanoic acid](/img/structure/B2467597.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2467598.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2467599.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)





![Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate](/img/structure/B2467610.png)

